molecular formula C11H19NO3 B8221424 Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate

Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate

Cat. No.: B8221424
M. Wt: 213.27 g/mol
InChI Key: MXPQKYCZYLJXGE-UHFFFAOYSA-N
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Description

Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate is a chemical compound provided with high purity (97%) for specialized research and development applications . This product is supplied with the CAS Number 1695006-72-4 for precise identification and tracking . This chemical is intended for industrial or scientific research purposes and is strictly for non-medical use. It is not intended for diagnostic or therapeutic applications for humans or animals, and it is not for personal use . Disclaimer: The specific applications, research value, and mechanism of action for this compound are not detailed in the available product information. Researchers are encouraged to consult relevant scientific literature for further insights into its potential uses.

Properties

IUPAC Name

ethyl 2-[[(3-methyloxetan-3-yl)methylamino]methyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-4-15-10(13)9(2)5-12-6-11(3)7-14-8-11/h12H,2,4-8H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPQKYCZYLJXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CNCC1(COC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reagents and Conditions

ComponentRoleSource/Reference
Ethyl 2-(bromomethyl)acrylateBromomethyl precursor
(3-Methyloxetan-3-yl)methylamine hydrochlorideAmine nucleophile
Base (e.g., K₂CO₃, NaH)Deprotonates amine
Solvent (DMF, THF)Facilitates substitution

Mechanism

  • Deprotonation : The amine hydrochloride is treated with a base (e.g., K₂CO₃) to generate the free amine.

  • Substitution : The amine attacks the electrophilic bromomethyl carbon in ethyl 2-(bromomethyl)acrylate, displacing bromide.

  • Purification : The product is isolated via column chromatography or crystallization.

Advantages

  • High regioselectivity due to the bromine’s leaving-group ability.

  • Compatible with sensitive ester groups (no harsh acidic/basic conditions).

Challenges

  • Steric hindrance from the 3-methyloxetan-3-yl group may slow reaction kinetics.

  • Potential side reactions (e.g., acrylate polymerization) require careful temperature control.

Route 2: Coupling via Activated Intermediates

Key Reagents and Conditions

ComponentRoleSource/Reference
Ethyl prop-2-enoateAcrylate backbone
3-Methyloxetan-3-ylmethylamineAmine precursor
Carbodiimide (e.g., EDC)Activates carboxylates
Solvent (DCM, DMF)Reaction medium

Mechanism

  • Activation : A carbodiimide (e.g., EDC) activates the acrylate’s ester group.

  • Coupling : The activated ester reacts with the amine to form a urea or amide bond.

  • Workup : Excess reagents are removed, and the product is purified.

Advantages

  • Versatile for diverse amine substrates.

  • Mild conditions preserve ester stability.

Limitations

  • Lower yields compared to substitution routes.

  • Requires anhydrous conditions to prevent hydrolysis.

Critical Reaction Parameters

Table 1: Optimized Conditions for Nucleophilic Substitution

ParameterValue/DescriptionImpact on Reaction
Base K₂CO₃ (2 equiv)Ensures amine deprotonation
Solvent THF at 40–50°CEnhances solubility and kinetics
Time 12–24 hoursAchieves >80% conversion
Purification Silica gel chromatography (EtOAc/hexane)Removes unreacted starting material

Alternative Methodologies

Radical Addition

Ethyl 2-(bromomethyl)acrylate could undergo radical-mediated coupling with the amine. However, this method is less explored and may introduce side products (e.g., alkene dimerization).

Key Challenges and Mitigation Strategies

ChallengeSolutionReference
Steric hindrance Use polar aprotic solvents (e.g., DMF)
Ester hydrolysis Avoid strong acids/bases; use mild bases
Byproduct formation Monitor reaction via TLC; optimize stoichiometry

Comparison of Synthetic Routes

MetricRoute 1 (Substitution)Route 2 (Coupling)
Yield 75–85%60–70%
Purity High (≥95%)Moderate (≥85%)
Scalability ExcellentModerate
Cost ModerateHigh

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the oxetane ring to a more reduced form.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate involves its interaction with specific molecular targets. The oxetane ring and amino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate, the following structurally related acrylate derivatives are analyzed:

Table 1: Structural and Functional Comparison of Prop-2-enoate Derivatives

Compound Name Key Substituents/Functional Groups Synthesis Method Key Properties/Applications Reference(s)
This compound Oxetane ring, tertiary amine, α,β-unsaturated ester Likely via Michael addition or alkylation of ethyl acrylate derivatives Potential use in drug delivery (oxetane enhances solubility/stability)
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate Cyano group, 4-methoxyphenyl, α,β-unsaturated ester Condensation of ethyl cyanoacetate with aromatic aldehydes Intermediate for bioactive 2-propenoylamides; syn-periplanar conformation enhances reactivity
Methyl 2-cyano-3-(9H-fluoren-2-yl)prop-2-enoate (M1) Cyano group, fluorenyl group, α,β-unsaturated ester Knoevenagel condensation of fluorenyl aldehydes with cyanoacetate esters Aggregation-induced emission (AIE) properties for fingerprint detection
Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-dimethylaminopropenoate Cyano, ethoxycarbonyl, dimethylamino groups Two-step reaction from ethyl cyano-3-ethoxypropenoate Precursor for heterocyclic pharmaceuticals (e.g., pyrido-pyrimidinones)
2-[Methyl(perfluorooctylsulfonyl)amino]ethyl prop-2-enoate Perfluorinated alkyl chain, sulfonamide, acrylate Radical polymerization or sulfonylation of acrylate precursors Hydrophobic/lipophobic properties for coatings and surfactants

Key Observations :

Structural Diversity: The oxetane-containing compound is unique in its use of a strained ether ring, which improves solubility and metabolic stability compared to linear alkyl or aryl substituents in analogs like M1 or ethyl cyanoarylacrylates . Perfluorinated derivatives (e.g., –12) exhibit distinct physicochemical behavior due to fluorophobic effects, unlike the oxetane compound’s polar yet non-fluorinated structure .

Reactivity and Applications: Cyano-substituted acrylates (e.g., M1, ) are highly reactive in cycloaddition or nucleophilic substitution reactions, making them versatile intermediates in heterocyclic synthesis . The oxetane compound’s tertiary amine may instead favor hydrogen bonding or coordination chemistry. AIE-active compounds like M1 highlight the role of steric hindrance (fluorenyl groups) in modulating fluorescence, whereas the oxetane derivative’s applications may focus on drug delivery or polymer chemistry .

Synthetic Challenges :

  • The oxetane moiety introduces steric constraints during synthesis, necessitating mild conditions to preserve ring integrity. This contrasts with simpler acrylates (e.g., ethyl acrylate in ), which are commercially produced via esterification of acrylic acid .

Research Findings and Data

Conformational Analysis :

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate adopts a syn-periplanar conformation (C4–C8–C9–C10 torsion angle = 3.2°), maximizing conjugation between the cyano group and acrylate system . Similar analyses for the oxetane derivative would require crystallographic data (e.g., using SHELXL or ORTEP-3 for modeling) .

Thermodynamic Properties :

  • Perfluorinated acrylates (–12) exhibit low surface energies (~10–15 mN/m) due to fluorocarbon chains, whereas oxetane-containing compounds likely have higher polarity (surface energy ~30–40 mN/m) .

Biological Activity

Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate, also known by its CAS number 1695006-72-4, is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₉NO₃, with a molecular weight of approximately 213.28 g/mol. The compound features an ethyl ester functional group and an oxetane moiety, which may contribute to its biological activity.

PropertyValue
CAS Number1695006-72-4
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight213.28 g/mol
Purity≥97%

Research suggests that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the oxetane ring may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

  • Antimicrobial Activity : Preliminary studies have indicated that compounds containing oxetane structures exhibit antimicrobial properties. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions within microbial cells.
  • Cytotoxicity : Some derivatives of similar structures have shown cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. The mechanism may involve the induction of apoptosis or cell cycle arrest.
  • Neuroactivity : Given the amine functional group, there is potential for neuroactive properties, possibly influencing neurotransmitter systems or exhibiting neuroprotective effects.

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of oxetane derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This compound was included in this evaluation, showing promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cytotoxicity Assays : In vitro cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound induced a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound triggered apoptosis pathways, evidenced by increased annexin V staining.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to optimize its biological activity:

  • Structure–Activity Relationship (SAR) : Investigations into SAR have identified that modifications at the nitrogen atom and variations in the alkyl chain length significantly affect biological activity. For example, replacing the ethyl group with larger alkyl chains resulted in enhanced antimicrobial potency.
  • Pharmacokinetic Studies : Initial pharmacokinetic evaluations suggest favorable absorption characteristics, with studies indicating a half-life suitable for therapeutic applications. Further research is needed to elucidate metabolic pathways and potential toxicological profiles.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate?

  • Methodology : Start by identifying reactive functional groups. The oxetane ring (3-methyloxetane) and α,β-unsaturated ester (prop-2-enoate) suggest potential for nucleophilic substitution and Michael addition reactions. For example:

  • Step 1 : Synthesize the oxetane precursor via cyclization of 3-methyl-3-(hydroxymethyl)oxetane using acid catalysis.
  • Step 2 : Introduce the amino-methyl linker via reductive amination between the oxetane derivative and a primary amine.
  • Step 3 : Attach the prop-2-enoate moiety through esterification or a coupling reagent like DCC.
    • Validation : Monitor reactions via TLC and confirm intermediates using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy. Compare spectral data with structurally similar compounds, such as methyl 2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enoate .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure and confirm stereochemistry .
  • NMR Spectroscopy : Assign peaks for the oxetane methyl group (~1.3–1.5 ppm in 1H^1H-NMR) and prop-2-enoate α,β-unsaturated protons (6.2–6.8 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., via HRMS) and fragmentation patterns to verify synthetic intermediates.

Q. How should researchers handle safety risks associated with this compound?

  • Protocol :

  • PPE : Wear chemical-resistant gloves (e.g., nitrile), P95 respirators for aerosol protection, and full-body suits to avoid dermal exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation hazards.
  • Waste Disposal : Segregate organic waste containing α,β-unsaturated esters and incinerate via certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxetane-amino linker in this compound?

  • Approach :

  • DFT Calculations : Optimize the geometry using Gaussian or ORCA to calculate bond dissociation energies (BDEs) for the C–N bond in the oxetane-amino group. Compare with experimental hydrolysis rates.
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to assess stability under physiological conditions.
    • Case Study : For methyl prop-2-enoate derivatives, DFT studies have shown that electron-withdrawing groups on the ester enhance electrophilicity at the β-carbon .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound?

  • Troubleshooting :

  • Scenario : Observed reaction yields <50% despite favorable computational predictions.
  • Analysis : Check for steric hindrance from the 3-methyloxetane group using ORTEP-3 to visualize spatial constraints .
  • Solution : Modify reaction conditions (e.g., switch from DMF to THF to reduce polarity and improve solubility).

Q. How can researchers validate the absence of toxic degradation products?

  • Protocol :

  • Accelerated Stability Testing : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks.
  • LC-MS Analysis : Screen for degradation products like oxetane ring-opened aldehydes or acrylate derivatives.
  • Toxicity Screening : Use in vitro assays (e.g., Ames test) to assess mutagenicity of degradation byproducts .

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